molecular formula C14H26O2 B12549903 Oxacyclotetradecan-2-one, 13-methyl-, (13R)- CAS No. 160496-16-2

Oxacyclotetradecan-2-one, 13-methyl-, (13R)-

Cat. No.: B12549903
CAS No.: 160496-16-2
M. Wt: 226.35 g/mol
InChI Key: NFNWPPOMMYDNFQ-CYBMUJFWSA-N
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Preparation Methods

The synthesis of Oxacyclotetradecan-2-one, 13-methyl-, (13R)- typically involves the cyclization of linear precursors. One common method is the supercritical carbon dioxide extraction of Angelica archangelica L. root oil, which contains the desired macrocyclic lactone . The reaction conditions for this synthesis include the use of supercritical carbon dioxide as a solvent, which facilitates the extraction and cyclization processes . Industrial production methods may involve similar extraction techniques, optimized for large-scale production.

Chemical Reactions Analysis

Oxacyclotetradecan-2-one, 13-methyl-, (13R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring into a more saturated form, potentially altering its chemical properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring, modifying its reactivity and applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Oxacyclotetradecan-2-one, 13-methyl-, (13R)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Oxacyclotetradecan-2-one, 13-methyl-, (13R)- involves its interaction with specific molecular targets and pathways. As a macrocyclic lactone, it can form stable complexes with various biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Oxacyclotetradecan-2-one, 13-methyl-, (13R)- can be compared with other similar macrocyclic lactones, such as:

Properties

CAS No.

160496-16-2

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(13R)-13-methyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C14H26O2/c1-13-10-8-6-4-2-3-5-7-9-11-14(15)16-12-13/h13H,2-12H2,1H3/t13-/m1/s1

InChI Key

NFNWPPOMMYDNFQ-CYBMUJFWSA-N

Isomeric SMILES

C[C@@H]1CCCCCCCCCCC(=O)OC1

Canonical SMILES

CC1CCCCCCCCCCC(=O)OC1

Origin of Product

United States

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